Methyl 5-[(carbamimidoylsulfanyl)methyl]furan-2-carboxylate hydrochloride
Description
Methyl 5-[(carbamimidoylsulfanyl)methyl]furan-2-carboxylate hydrochloride (CAS 108989-46-4) is a furan-based heterocyclic compound with a molecular formula of C₈H₁₁ClN₂O₃S and a molecular weight of 250.70 g/mol . The molecule features a furan ring substituted with a methyl ester group at position 2 and a carbamimidoylsulfanyl-methyl group at position 3. Its hydrochloride salt form enhances solubility and stability for pharmaceutical applications.
Properties
IUPAC Name |
methyl 5-(carbamimidoylsulfanylmethyl)furan-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S.ClH/c1-12-7(11)6-3-2-5(13-6)4-14-8(9)10;/h2-3H,4H2,1H3,(H3,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZKXMLVNNWXYPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CSC(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Methyl 5-(hydroxymethyl)furan-2-carboxylate
- Starting from 5-hydroxymethylfurfural (HMF), oxidation with manganese dioxide (MnO2) in methanol yields methyl 5-(hydroxymethyl)furan-2-carboxylate.
- The reaction is conducted at room temperature for 6 hours with sodium cyanide as a catalyst, followed by filtration and purification by column chromatography.
Conversion to Methyl 5-(halomethyl)furan-2-carboxylate
Introduction of the Carbamimidoylsulfanyl Group
- The halomethyl intermediate undergoes nucleophilic substitution with thiourea or related sulfur-containing nucleophiles to introduce the carbamimidoylsulfanyl moiety.
- This reaction is typically carried out in polar solvents such as methanol or dichloromethane at elevated temperatures (40–100 °C) for several hours to ensure complete conversion.
- The product is then isolated by filtration and purified by recrystallization or chromatography.
Formation of Hydrochloride Salt
- The free base of methyl 5-[(carbamimidoylsulfanyl)methyl]furan-2-carboxylate is treated with hydrochloric acid in an appropriate solvent (e.g., ethanol or methanol).
- The hydrochloride salt precipitates out or is obtained by solvent evaporation, enhancing compound stability and facilitating handling.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Oxidation of HMF to hydroxymethyl | MnO2, NaCN, MeOH | Room temp | 6 hours | ~60-80 | Stirring, filtration required |
| Halogenation to halomethyl | Halogenating agent (e.g., SOCl2) | 0–25 °C | 2–4 hours | 70-85 | Controlled addition |
| Thiolation to carbamimidoylsulfanyl | Thiourea or equivalent, MeOH/CH2Cl2 | 40–100 °C | 12–24 hours | 50-75 | Nucleophilic substitution |
| Hydrochloride salt formation | HCl in EtOH/MeOH | Room temp | 1–3 hours | Quantitative | Precipitation or evaporation |
Analytical and Purification Techniques
- Filtration through silica gel or Celite is essential to remove insoluble inorganic by-products after oxidation or substitution steps.
- Column chromatography using petroleum ether/ethyl acetate mixtures is commonly employed for purification.
- Recrystallization from suitable solvents enhances purity and yields well-defined hydrochloride salts.
- Characterization typically involves $$^{1}H$$ and $$^{13}C$$ NMR, high-resolution mass spectrometry (HRMS), and melting point determination to confirm structure and purity.
Research Findings and Optimization Notes
- The use of manganese dioxide as an oxidant offers mild conditions and good selectivity for the oxidation of hydroxymethyl groups on the furan ring.
- Sodium cyanide acts as a catalyst in the oxidation step, improving reaction efficiency.
- The choice of solvent and temperature critically affects the yield and purity of the carbamimidoylsulfanyl derivative; dichloromethane and methanol are preferred solvents.
- Prolonged reaction times and controlled temperatures prevent side reactions such as over-oxidation or decomposition.
- Formation of the hydrochloride salt stabilizes the compound and facilitates storage and handling in pharmaceutical or chemical applications.
This synthesis pathway represents a robust and reproducible method for preparing methyl 5-[(carbamimidoylsulfanyl)methyl]furan-2-carboxylate hydrochloride, leveraging well-established organic transformations with moderate to good yields. The detailed reaction conditions and purification strategies ensure high purity suitable for research and industrial purposes.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-[(carbamimidoylsulfanyl)methyl]furan-2-carboxylate hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and reaction conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted furan derivatives.
Scientific Research Applications
Methyl 5-[(carbamimidoylsulfanyl)methyl]furan-2-carboxylate hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its therapeutic potential in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 5-[(carbamimidoylsulfanyl)methyl]furan-2-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses or chemical transformations.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound shares structural similarities with several furan derivatives, differing primarily in substituents and functional groups. Below is a comparative analysis:
Key Observations :
The imidazole-sulfanyl group in 1170785-85-9 may confer enhanced bioactivity in enzyme inhibition due to aromatic heterocycle interactions .
Hydrochloride salts (e.g., 108989-46-4, 160938-84-1) generally exhibit higher aqueous solubility than neutral forms .
Synthetic Pathways: The target compound is synthesized via nucleophilic substitution using methyl 5-(chloromethyl)furan-2-carboxylate, followed by coupling with ethanthioate . Analogues like 5-(aminomethyl)furan-2-carboxylic acid hydrochloride are derived from hydrazine monohydrate reactions with ester precursors .
Biological Activity
Methyl 5-[(carbamimidoylsulfanyl)methyl]furan-2-carboxylate hydrochloride (CAS No. 108989-46-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antibacterial, anticancer, and other therapeutic effects, based on diverse research sources.
- Molecular Formula : C₈H₁₁ClN₂O₃S
- Molecular Weight : 250.70 g/mol
- CAS Number : 108989-46-4
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds related to the furan structure. For example, methyl derivatives of furan have shown promising activity against various bacterial strains. Although specific data on this compound is limited, related compounds exhibit significant antibacterial effects.
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Methyl 5-(hydroxymethyl)-2-furan carboxylate | 1.00 | Staphylococcus aureus ATCC25923 |
| Methyl 5-(carbamimidoylsulfanyl)methyl furan | TBD | TBD |
Anticancer Activity
Research on furan derivatives suggests potential anticancer properties. For instance, studies have shown that certain furan-based compounds can induce cytotoxicity in cancer cell lines.
Case Study: Cytotoxicity Testing
In a study examining the cytotoxic effects of various furan derivatives, the following results were noted:
- Cell Lines Tested : HeLa (cervical carcinoma), HepG2 (liver carcinoma), Vero (monkey kidney).
- Results :
- Compound A showed an IC₅₀ of 62.37 µg/mL against HeLa cells.
- Related compounds demonstrated varying degrees of cytotoxicity, indicating that structural modifications can enhance biological activity.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Cell Growth : Compounds may interfere with cellular processes essential for growth and proliferation.
- Disruption of Bacterial Cell Walls : Similar to other furan derivatives, this compound might disrupt bacterial cell wall synthesis or function.
- Induction of Apoptosis : Some studies suggest that furan derivatives can trigger apoptotic pathways in cancer cells.
Q & A
Q. What are effective synthetic routes for Methyl 5-[(carbamimidoylsulfanyl)methyl]furan-2-carboxylate hydrochloride, and how can purity be optimized?
Synthesis typically involves nucleophilic substitution or coupling reactions. For example, methyl 5-(chloromethyl)furan-2-carboxylate (a precursor) can react with carbamimidothiol derivatives under alkaline conditions (e.g., K₂CO₃ or NaOH) to introduce the carbamimidoylsulfanyl group . Purification methods like recrystallization or column chromatography (using silica gel and ethyl acetate/hexane gradients) are critical for achieving >95% purity. Reaction yields depend on solvent choice (e.g., DMF for polar intermediates) and temperature control (60–80°C for optimal kinetics) .
Q. Which analytical techniques are most reliable for characterizing this compound?
- HPLC : To assess purity (>95% is typical for research-grade material) using a C18 column and methanol/water mobile phase .
- NMR : ¹H and ¹³C NMR confirm structural integrity (e.g., furan protons at δ 6.2–7.4 ppm; methyl ester at δ 3.8 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ calculated for C₉H₁₂ClN₃O₃S: 278.03) .
Q. How can researchers screen this compound for initial biological activity?
Use in vitro assays targeting enzymes or receptors structurally related to its substituents:
- Antimicrobial Activity : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria .
- Enzyme Inhibition : Fluorescence-based assays (e.g., 11β-HSD1 inhibition, IC₅₀ determination) .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
The chloromethyl group in the precursor (methyl 5-(chloromethyl)furan-2-carboxylate) undergoes SN2 displacement with carbamimidothiols. Computational studies (DFT) suggest steric hindrance from the furan ring slows kinetics, requiring polar aprotic solvents (e.g., DMF) to stabilize transition states . Competing elimination pathways can be minimized by maintaining pH > 10 and using phase-transfer catalysts .
Q. How do structural modifications (e.g., substituent variations) affect bioactivity?
Comparative studies on analogs (e.g., propylsulfanyl vs. carbamimidoylsulfanyl groups) show:
- Increased Solubility : Hydrophilic groups (e.g., –NH₂) improve aqueous solubility but reduce membrane permeability .
- Enhanced Binding Affinity : The carbamimidoylsulfanyl group’s hydrogen-bonding capacity increases inhibition of targets like 11β-HSD1 (IC₅₀ < 100 nM in optimized derivatives) .
Q. How should researchers address contradictory data in biological assays?
Example: Discrepancies in IC₅₀ values for enzyme inhibition may arise from assay conditions (e.g., buffer pH, cofactor concentrations). Standardize protocols by:
- Validating Assay Reproducibility : Triplicate runs with internal controls (e.g., known inhibitors) .
- Computational Docking : Use tools like AutoDock Vina to predict binding modes and identify false positives .
Methodological Guidance
Q. What strategies optimize yield in multi-step syntheses?
Q. How can crystallography resolve structural ambiguities?
Single-crystal X-ray diffraction (e.g., Cu-Kα radiation, 294 K) confirms bond lengths/angles (e.g., furan C–O bond: 1.36 Å) and hydrogen-bonding networks critical for stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
